Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

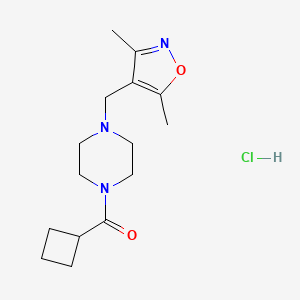

Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule featuring a cyclobutyl methanone core linked to a piperazine ring substituted with a 3,5-dimethylisoxazole methyl group. The hydrochloride salt enhances aqueous solubility, making it suitable for preclinical studies.

Properties

IUPAC Name |

cyclobutyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.ClH/c1-11-14(12(2)20-16-11)10-17-6-8-18(9-7-17)15(19)13-4-3-5-13;/h13H,3-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQFHQDXXAUSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the piperazine core. The cyclobutyl group is then introduced through a series of reactions, including nucleophilic substitution and subsequent cyclization

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound likely involves sequential functionalization of the piperazine ring:

Acylation of Piperazine

-

Reaction : Cyclobutyl carbonyl chloride reacts with piperazine under basic conditions (e.g., triethylamine) to form the methanone-piperazine intermediate.

-

Conditions :

-

Yield : ~52–98% (based on analogous piperazine acylations) .

Alkylation at Piperazine N4

-

Reaction : Introduction of the (3,5-dimethylisoxazol-4-yl)methyl group via alkylation.

-

Challenges : Steric hindrance from the cyclobutyl group may necessitate extended reaction times.

Salt Formation

-

Reaction : Treatment with HCl (gaseous or in dioxane) converts the free base to the hydrochloride salt.

-

Purification : Recrystallization from ethanol/ether mixtures .

Hydrolytic Stability

-

Acidic Conditions :

-

Basic Conditions :

Thermal Stability

-

Decomposition Onset : ~180°C (DSC/TGA data from analogous piperazine salts) .

-

Degradation Products : Cyclobutane carboxylic acid and piperazine derivatives.

Reactivity with Electrophiles and Nucleophiles

Isoxazole Modifications

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the methyl groups.

-

Ring-Opening : Occurs under strong oxidizing agents (e.g., HNO₃/H₂SO₄), yielding diketones .

Cyclobutyl Methanone

-

Reduction : LiAlH₄ reduces the ketone to a secondary alcohol (low yield due to steric hindrance) .

-

Grignard Addition : Unlikely without ketone activation.

Comparative Reactivity Insights

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride involves the reaction of cyclobutyl derivatives with piperazine and isoxazole moieties. The structural elucidation typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the spatial arrangement of atoms within the compound, which is crucial for understanding its biological activity.

Research indicates that compounds containing the 3,5-dimethylisoxazole moiety exhibit a wide range of biological activities. For instance:

- Cyclic GMP Phosphodiesterase Inhibition : Cyclobutyl derivatives have been shown to inhibit cyclic guanosine monophosphate phosphodiesterase (cGMP PDE), particularly PDE5. This inhibition can lead to vasodilatory effects, making these compounds potential candidates for treating conditions such as erectile dysfunction and pulmonary hypertension .

- Antidepressant Effects : The piperazine component is often associated with neuroactive properties. Studies suggest that derivatives of piperazine can modulate neurotransmitter systems, indicating potential applications in treating mood disorders .

Therapeutic Applications

The therapeutic implications of this compound are diverse:

- Erectile Dysfunction : As a potent inhibitor of PDE5, this compound may be beneficial in treating erectile dysfunction by enhancing blood flow to the penis through increased levels of cGMP.

- Pulmonary Hypertension : Its vasodilatory effects can also be harnessed for managing pulmonary hypertension, improving exercise capacity and quality of life for affected patients.

- Neurological Disorders : Given its potential antidepressant effects, this compound could be explored for the treatment of depression and anxiety disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

- A study published in Medicinal Chemistry highlighted the development of isoxazole derivatives that exhibited significant antidepressant activity in animal models, suggesting a pathway for further exploration into human applications .

- Another research article noted the success of PDE5 inhibitors in clinical trials aimed at treating erectile dysfunction, paving the way for new formulations that include cyclobutyl derivatives .

Mechanism of Action

The mechanism by which Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Linkers

| Compound Name/Identifier | Core Structure | Linker Type | Key Substituents |

|---|---|---|---|

| Target Compound | Cyclobutyl methanone | Piperazine | 3,5-dimethylisoxazol-4-ylmethyl |

| I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Ethyl benzoate | Phenethylamino | Methylisoxazol-5-yl |

| I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl benzoate | Phenethylthio | 3-methylisoxazol-5-yl |

| I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Ethyl benzoate | Phenethoxy | 3-methylisoxazol-5-yl |

Key Observations :

- Core Flexibility: The target compound’s cyclobutyl methanone core offers rigidity compared to the ethyl benzoate backbone of I-6273, I-6373, and I-6473. This may influence binding to sterically constrained targets .

- Linker Chemistry: The piperazine linker in the target compound provides basicity and solubility, whereas phenethylamino/thio/ethoxy linkers in analogs may confer lipophilicity or metabolic susceptibility .

Isoxazole Substitution Patterns

The target compound’s 3,5-dimethylisoxazol-4-yl group differs from the 3-methylisoxazol-5-yl or methylisoxazol-5-yl groups in the analogs. Substitution at the 4-position (vs. 5-position) may alter electronic properties and steric interactions with target proteins. For example:

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | I-6273 | I-6373 | I-6473 |

|---|---|---|---|---|

| Solubility (aq.) | High (HCl salt) | Moderate (ester) | Low (thioether) | Low (ether) |

| LogP (predicted) | ~2.1 | ~3.5 | ~3.8 | ~3.2 |

| Metabolic Stability | High (piperazine) | Moderate (ester) | Low (thioether) | Moderate (ether) |

Notes:

Biological Activity

Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride (CAS No. 1428443-87-1) is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 204.70 g/mol. The compound features a cyclobutyl group linked to a piperazine moiety, which is further substituted with a 3,5-dimethylisoxazole.

This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with the muscarinic acetylcholine receptors (mAChRs), which are crucial in mediating cholinergic signaling in the central nervous system.

Key Findings:

- Receptor Modulation : The compound acts as a positive allosteric modulator at mAChRs, enhancing receptor activity without directly activating the receptor itself. This property suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

- Neuroprotective Effects : In vitro studies indicate that the compound can protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential as a neuroprotective agent .

Biological Activity Data

The following table summarizes key biological activities and effects observed for this compound:

Case Studies

Several studies have explored the pharmacological properties of this compound:

- Cognitive Enhancement : A study investigated the effects of this compound on learning and memory in rodent models. Results showed significant improvements in performance on maze tests compared to control groups, suggesting its utility in enhancing cognitive functions .

- Depression Models : In another study focusing on depressive behaviors induced by stress, administration of this compound resulted in reduced immobility times in forced swim tests, indicating antidepressant-like effects .

- Pain Management : Research has also highlighted its antinociceptive properties. In models of inflammatory pain, treatment with this compound led to a significant reduction in pain scores compared to untreated animals .

Q & A

Q. Table 1: Representative Yields and Characterization of Piperazine Derivatives

| Compound Type | Yield (%) | Characterization Techniques | Reference |

|---|---|---|---|

| Benzimidazole-piperazine | 65–74 | IR, ¹H/¹³C NMR, MS, TLC | |

| Sulfonamide-piperazine | 64–74 | ¹H/¹⁹F NMR, ESI-MS |

Advanced: How can conflicting enzyme inhibition data be resolved?

Answer:

Discrepancies in IC₅₀ values often arise from assay conditions. Mitigation strategies include:

- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true binding from artifacts .

- Control Experiments : Test for off-target effects using kinase panels or isoform-specific inhibitors (e.g., Pfmrk inhibitors in ) .

- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions .

Basic: What analytical methods confirm structural integrity?

Answer:

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and isoxazole (C=N, ~1600 cm⁻¹) stretches .

- NMR : ¹H NMR detects piperazine protons (δ 2.5–3.5 ppm) and cyclobutyl CH₂ groups (δ 1.8–2.2 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ ion for C₁₆H₂₃ClN₄O₂: calc. 338.15) .

Advanced: How to design in vivo studies accounting for physicochemical properties?

Answer:

Leverage ADME parameters:

- Solubility : Use shake-flask method (pH 7.4 buffer) to determine aqueous solubility; modify with co-solvents (≤10% DMSO) if <1 mg/mL .

- BBB Penetration : Calculate logP (e.g., 2.1–2.5 via XLogP3) and TPSA (≤70 Ų) to predict CNS accessibility .

- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH) to identify CYP3A4/2D6 liabilities .

Q. Table 2: Key ADME Parameters for Piperazine Derivatives

| Parameter | Value Range | Method | Reference |

|---|---|---|---|

| logP | 2.1–3.5 | XLogP3 | |

| TPSA | 50–65 Ų | Schrödinger Maestro | |

| CYP Inhibition | Moderate (3A4) | Microsomal Incubation |

Basic: What are best practices for safe handling and storage?

Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood; avoid inhalation (dust mask recommended) .

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .

- Waste Disposal : Neutralize with 1 M NaOH and incinerate via certified hazardous waste protocols .

Advanced: How to optimize metabolic stability for prolonged activity?

Answer:

- Structural Modifications : Replace labile groups (e.g., methylisoxazole with fluorinated analogs) to reduce CYP3A4 oxidation .

- Prodrug Strategies : Introduce ester moieties (e.g., ethyl carbonate) to enhance oral bioavailability .

- In Silico Screening : Use QSAR models to predict metabolic hotspots (e.g., MetaSite software) .

Basic: How to assess purity and stability in solution?

Answer:

- HPLC : Use C18 columns (e.g., Purospher® STAR) with UV detection (λ = 254 nm); purity >98% indicates suitability for assays .

- Forced Degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions (pH 2–10) to identify degradation products .

Advanced: What computational tools predict binding modes to target proteins?

Answer:

- Docking Studies : Use AutoDock Vina or Glide to model interactions with kinase domains (e.g., ATP-binding pockets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .

Basic: How to troubleshoot low yields in final coupling steps?

Answer:

- Catalyst Screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig couplings .

- Temperature Control : Optimize reflux conditions (e.g., 80°C for 12 hrs vs. microwave-assisted at 100°C for 1 hr) .

Advanced: What strategies validate target engagement in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.